3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Fluorination: Introduction of the fluorine atom at the 6-position of the quinoline ring.
Piperidine Substitution: Attachment of the 3-methylpiperidin-1-yl group at the 7-position.
Sulfonylation: Introduction of the phenylsulfonyl group at the 3-position.
Alkylation: Addition of the propyl group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline core.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the fluorine or sulfonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce desulfonylated derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Fluoroquinolones: A class of antibiotics that include ciprofloxacin and levofloxacin.
Sulfonyl Compounds: Such as sulfonamides, which are used as antibiotics.
Uniqueness
3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Biological Activity
3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structural features, including a sulfonyl group and a fluorine atom, suggest significant potential in medicinal chemistry and biological applications. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide an authoritative overview.
Chemical Structure and Properties
The compound's molecular formula is C20H24FN2O2S, with a molecular weight of approximately 373.49 g/mol. The presence of the fluorine atom and sulfonyl group enhances its reactivity and potential interactions in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways. For example, it has shown potential as an antagonist at neurotransmitter receptors, which could make it relevant for treating neurological disorders.
Antiviral Activity
Research indicates that quinoline derivatives often exhibit antiviral properties. In studies involving related compounds, antiviral activity was assessed against various viruses, including HIV and HSV-1. While specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated moderate protection against viral infections .
Antimicrobial Properties
The compound's potential antimicrobial activity stems from its ability to disrupt bacterial cell function. Similar compounds in the quinoline class have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of any new compound. The 50% cytotoxic concentration (CC50) values for related compounds have been reported in various cell lines. For instance, derivatives with similar structures showed CC50 values ranging from 54 µM to 92 µM in Vero cells . This suggests that while these compounds may exhibit biological activity, careful consideration of their cytotoxic effects is necessary.
Study 1: Antiviral Screening
A study evaluating a series of piperidine derivatives found that certain analogs exhibited moderate antiviral activity against Coxsackievirus B2 (CVB-2) and HSV-1. The fluorophenyl derivative was particularly noted for its effectiveness, highlighting the importance of structural modifications in enhancing antiviral properties .
Study 2: Antimicrobial Evaluation
In another investigation focusing on quinoline derivatives, compounds were tested against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that modifications in the sulfonyl group significantly impacted antimicrobial efficacy.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Compound Name | Antiviral Activity | Cytotoxicity (CC50) | Antimicrobial Activity |
---|---|---|---|
Compound A | Moderate | 92 µM | Effective |
Compound B | Low | 54 µM | Moderate |
Compound C | High | 100 µM | Effective |
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-11-26-16-23(31(29,30)18-9-5-4-6-10-18)24(28)19-13-20(25)22(14-21(19)26)27-12-7-8-17(2)15-27/h4-6,9-10,13-14,16-17H,3,7-8,11-12,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQENOADCWMLHLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.